molecular formula C17H23BrN2O2 B2477443 2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2309214-52-4

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2477443
CAS No.: 2309214-52-4
M. Wt: 367.287
InChI Key: CCRCYQBQWBPOSK-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group, an oxan-4-yl group, and a pyrrolidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves the reaction of 4-bromobenzylamine with 3-pyrrolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The production process is optimized to achieve high yields and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-1,3-thiazol-2-ylacetamide: Similar in structure but contains a thiazole ring instead of the oxan-4-yl group.

    2-(2-(4-bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Contains an oxazole ring and a different substitution pattern.

Uniqueness

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCYQBQWBPOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)Br)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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